molecular formula C7H9ClN2O B2593682 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one CAS No. 1691739-40-8

2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one

Cat. No.: B2593682
CAS No.: 1691739-40-8
M. Wt: 172.61
InChI Key: PQQZTZOSNCEDFS-UHFFFAOYSA-N
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Description

2-Chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one (CAS Number: 1691739-40-8) is a high-purity chemical intermediate designed for research and development applications. With the molecular formula C 7 H 9 ClN 2 O and a molecular weight of 172.61 g/mol, this compound is a valuable building block in organic synthesis, particularly for the construction of more complex molecules containing the pyrazole moiety . The core research value of this ketone derivative lies in its reactive chloroacetyl group attached to the pyrazole ring. This structure makes it a versatile precursor for nucleophilic substitution reactions, allowing researchers to readily synthesize a diverse array of novel derivatives. Such functionalized pyrazoles are of significant interest in medicinal and agrochemical research due to the well-documented biological activities of the pyrazole class, which include insecticidal, herbicidal, antibacterial, and anticancer properties . It serves as a crucial starting material in the synthesis of compounds like 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles, which have been studied for their antibacterial and DNA photocleavage activities . Furthermore, the 1,5-dimethylpyrazole structure is a recognized pharmacophore, as evidenced by its use in complex molecules such as thiophenecarboxamides investigated for various biological targets . Intended Use & Disclaimer: This product is intended for research and laboratory use only. It is not manufactured for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-chloro-1-(1,5-dimethylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5-3-6(7(11)4-8)9-10(5)2/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQZTZOSNCEDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-chloro group undergoes nucleophilic substitution with various nucleophiles due to the electron-withdrawing effect of the adjacent ketone. Key reactions include:

NucleophileReagents/ConditionsProductSource
AminesEthanol, reflux, 6–8 h1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-aminoethan-1-one
ThiolsKOH, DMSO, 25°C, 12 hThioether derivatives
AlkoxidesNaOR (R = Me, Et), THF, 0°C→RTEther derivatives
AzidesNaN₃, DMF, 80°C, 24 h2-Azido-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one

Mechanistic Insight : The reaction proceeds via an Sₙ2 pathway, where the nucleophile attacks the electrophilic carbon adjacent to the carbonyl, displacing chloride. Steric hindrance from the 1,5-dimethylpyrazole ring influences reaction rates.

Reduction Reactions

The ketone group can be selectively reduced to form secondary alcohols or fully deoxygenated:

Reducing AgentConditionsProductSelectivitySource
NaBH₄MeOH, 0°C→RT, 2 h1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanolPartial
LiAlH₄THF, reflux, 4 h1-(1,5-dimethyl-1H-pyrazol-3-yl)ethaneComplete
H₂/Pd-CEtOAc, RT, 12 hDechlorinated ketoneCompetitive

Key Finding : NaBH₄ preferentially reduces the ketone without affecting the C–Cl bond, while LiAlH₄ promotes full reduction to the hydrocarbon .

Condensation and Cyclization

The ketone participates in aldol-like condensations and heterocycle formation:

Reaction PartnerConditionsProductApplicationSource
HydrazinesHCl, EtOH, reflux, 8 hPyrazolo[3,4-d]pyrimidine derivativesAnticancer agents
ThioureaK₂CO₃, DMF, 80°C, 12 hThiazole hybridsAntimicrobials
HydroxylamineNH₂OH·HCl, NaOH, H₂O, RTOxime derivativesChelating agents

Notable Example : Condensation with hydrazines yields fused pyrazolo-pyrimidine scaffolds, demonstrating potent antiproliferative activity against MCF-7 cells (IC₅₀ = 2.1 μM) .

Pyrazole Ring Functionalization

The 1,5-dimethylpyrazole ring undergoes limited direct modification due to steric and electronic effects but participates in:

Reaction TypeReagents/ConditionsOutcomeSource
N-AlkylationMeI, K₂CO₃, DMF, 60°C, 6 hQuaternary ammonium derivatives
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, 0°CNitro-substituted pyrazole (low yield)

Limitation : The 1,5-dimethyl groups hinder electrophilic substitution, favoring side-chain reactivity over ring modification.

Cross-Coupling Reactions

The C–Cl bond engages in palladium-catalyzed couplings:

Coupling PartnerCatalyst SystemProductYieldSource
Arylboronic acidsPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl ketones65–78%
AlkenesPd(OAc)₂, P(t-Bu)₃, NEt₃α,β-Unsaturated ketones52%

Optimization Note : Reactions require anhydrous conditions and elevated temperatures (80–100°C) to achieve moderate yields .

Stability and Side Reactions

  • Hydrolysis : The α-chloroketone is prone to hydrolysis in aqueous basic conditions, forming 1-(1,5-dimethyl-1H-pyrazol-3-yl)glycolic acid.

  • Thermal Decomposition : Degrades above 200°C, releasing HCl and forming polymeric byproducts .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit various biological activities, including antimicrobial properties. 2-Chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one has been studied for its potential as an antimicrobial agent against various pathogens. A study demonstrated that compounds with similar structures showed effective inhibition against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory and Analgesic Properties
The compound's structural similarity to known anti-inflammatory agents suggests potential applications in pain management and inflammation reduction. Pyrazole derivatives have been shown to possess analgesic effects in animal models .

Anticonvulsant Properties
Preliminary studies have indicated that pyrazole compounds may exhibit anticonvulsant activities. The specific interactions of this compound with neurotransmitter systems could be explored further to assess its efficacy in seizure management .

Material Science Applications

Photoluminescence and Semiconducting Behavior
Research into the physical properties of pyrazole derivatives has revealed interesting characteristics such as photoluminescence. Investigating the electronic properties of this compound may lead to applications in organic electronics or as luminescent materials .

Case Studies

In Vitro Studies on Biological Activity
A study evaluated the binding affinity of this compound to various biological targets. Results indicated significant interactions with enzymes involved in inflammation pathways, suggesting its potential therapeutic applications .

Pharmacokinetic Studies
Pharmacokinetic profiling revealed that the compound demonstrated favorable absorption characteristics when administered in vivo. In studies using rodent models, it exhibited good bioavailability and distribution, making it a candidate for further development in pharmacological applications .

Mechanism of Action

The mechanism of action of 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways can vary, but common targets include enzymes like cyclooxygenase (COX) and receptors such as G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound A : 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one ()
  • Structure : Replaces the chloroethyl group in the target compound with a 4-chlorophenyl substituent.
  • Likely used in materials science or as an intermediate for aromatic coupling reactions .
Compound B : 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one ()
  • Structure : Features a bromo substituent and a 4'-chlorophenyl group on a dihydropyrazol-3-one core.
  • Molecular Weight : Observed [M+H]+ at m/z 301–305 , significantly higher than the target compound.
  • Key Differences :
    • Bromine increases electrophilicity and may improve cross-coupling reactivity (e.g., Suzuki-Miyaura reactions).
    • The dihydropyrazol-3-one core could confer distinct biological activity, such as kinase inhibition .
Compound C : 2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone ()
  • Structure: Incorporates a thiazolidinone moiety and diphenylpyrazole linked via an ether group.
  • Key Differences: The thiazolidinone group enables hydrogen bonding and enhances bioavailability, making it relevant to antimicrobial or antidiabetic drug development.

Biological Activity

2-Chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its structural features that may confer various biological activities. This compound contains a pyrazole ring, which is often associated with a range of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. This article aims to explore the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C7H9ClN2OC_7H_9ClN_2O, with a molecular weight of approximately 172.61 g/mol. The presence of both chloro and pyrazole functionalities allows for diverse chemical interactions, making it a candidate for various biological applications.

Antimicrobial Activity

Research has indicated that compounds containing pyrazole rings often exhibit antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The potential for this compound to exhibit similar activity warrants further investigation.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameMIC (µg/mL)Target Organism
Compound A32S. aureus
Compound B64E. faecalis
This compoundTBDTBD

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives have also been linked to anti-inflammatory and analgesic effects. Studies suggest that such compounds can inhibit cyclooxygenase enzymes, which play a critical role in inflammation pathways. The specific activity of this compound in these areas remains to be fully characterized but aligns with known behaviors of similar compounds .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Study on Antibacterial Activity : A recent study evaluated various pyrazole derivatives against multidrug-resistant strains of bacteria. The results indicated that certain structural modifications significantly enhanced antibacterial potency .
  • Anticancer Activity : Another investigation focused on the anticancer potential of pyrazole derivatives in human cancer cell lines. The results highlighted that specific substitutions on the pyrazole ring could lead to increased cytotoxicity against cancer cells .

The biological activities associated with this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways.
  • Cell Membrane Disruption : Some studies suggest that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell death.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving chloroacetyl precursors and substituted pyrazole intermediates. For example, α-chloro ketones are reactive toward nitrogen nucleophiles, enabling the formation of pyrazole-linked derivatives under mild conditions . Purification typically involves column chromatography, followed by recrystallization. Purity validation requires a combination of HPLC (high-performance liquid chromatography) and NMR spectroscopy to confirm the absence of byproducts. Mass spectrometry (MS) and elemental analysis further verify molecular integrity .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Structural characterization begins with single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement and ORTEP for visualizing anisotropic displacement parameters . For non-crystalline samples, employ 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm substituent positions and assess electronic environments. IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm1^{-1}), while UV-Vis spectroscopy probes conjugation effects. Computational tools like DFT (density functional theory) can predict molecular orbitals and charge distribution, though experimental validation is critical .

Q. What safety protocols are essential when handling chloro-substituted pyrazolyl ketones?

  • Methodological Answer : Due to the reactive chloro group and potential toxicity, use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact by using double-layered nitrile gloves. Waste disposal must follow institutional guidelines for halogenated organic compounds. Acute toxicity assessments (e.g., LD50_{50} studies) should precede biological experiments. Always reference Safety Data Sheets (SDS) for specific hazards .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved?

  • Methodological Answer : Discrepancies between experimental (X-ray) and computational bond lengths often arise from crystal packing effects or thermal motion. Use the SHELXL RIGU command to refine anisotropic displacement parameters and validate hydrogen bonding interactions . Compare results with high-resolution neutron diffraction data if available. For computational models, optimize geometries using dispersion-corrected DFT (e.g., B3LYP-D3) to account for van der Waals interactions. Cross-validate with spectroscopic data (e.g., NMR coupling constants) .

Q. What strategies enhance regioselectivity in further functionalization of the chloro-ketone moiety?

  • Methodological Answer : The chloro group’s reactivity can be harnessed for nucleophilic substitution (e.g., with amines or thiols) under controlled conditions. Steric hindrance from the pyrazole’s 1,5-dimethyl groups may influence selectivity. For example, in Rh(III)-catalyzed C–H activation, electron-withdrawing substituents on the pyrazole direct coupling to specific positions . Use low-temperature kinetics studies to map reaction pathways. Solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., Pd vs. Cu) also modulate regioselectivity .

Q. How can researchers analyze conflicting spectroscopic data (e.g., NMR vs. X-ray) for tautomeric forms?

  • Methodological Answer : Tautomerism in pyrazole derivatives can lead to discrepancies between solid-state (X-ray) and solution (NMR) data. Perform variable-temperature NMR to detect dynamic equilibria. For X-ray data, analyze hydrogen atom positions using Hirshfeld surface analysis in CrystalExplorer. Complement with solid-state NMR or IR microspectroscopy to confirm dominant tautomers in the crystal lattice. Computational studies (e.g., MD simulations) can model solvent effects on tautomeric preference .

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